(4-Fluorobutan-2-yl)propanedioic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14619-36-4 |
|---|---|
Molecular Formula |
C7H11FO4 |
Molecular Weight |
178.16 g/mol |
IUPAC Name |
2-(4-fluorobutan-2-yl)propanedioic acid |
InChI |
InChI=1S/C7H11FO4/c1-4(2-3-8)5(6(9)10)7(11)12/h4-5H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI Key |
XYNQQZNFICHKSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCF)C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluorobutan 2 Yl Propanedioic Acid and Analogous Fluorinated Malonic Acid Derivatives
Retrosynthetic Analysis of (4-Fluorobutan-2-yl)propanedioic acid
A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is at the C-C bond formed between the propanedioic acid (malonic acid) unit and the fluorinated alkyl chain. This approach is rooted in the well-established malonic ester synthesis. libretexts.orgmasterorganicchemistry.com
Figure 1: Retrosynthetic Disconnection of this compound mermaid graph TD A["this compound"] --> B["Hydrolysis & Decarboxylation"]; subgraph "Forward Synthesis" direction LR C["Diethyl Malonate"] --> D["Alkylation"]; E["4-Fluoro-2-halobutane"] --> D; D --> F["Diethyl (4-fluorobutan-2-yl)malonate"]; F --> G["Saponification & Acidification"]; G --> A; end subgraph "Retrosynthesis" direction RL H["this compound"] --> I{"C-C Disconnection"}; I --> J["Malonic Acid Synthon"]; I --> K["4-Fluorobutan-2-yl Cation Synthon"]; end
Approaches to Fluorination of Propanedioic Acid Scaffolds
Transition-Metal-Catalyzed Fluorination of Carboxylic Acids
Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds, offering novel pathways for the fluorination of carboxylic acids and their derivatives. These methods often provide alternatives to traditional fluorinating agents and can enable reactions at positions that are otherwise difficult to functionalize.
One notable strategy is the silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids. This method allows for the replacement of a carboxyl group with a fluorine atom. For instance, various aliphatic carboxylic acids can undergo efficient decarboxylative fluorination when treated with a silver catalyst, such as silver nitrate (B79036) (AgNO₃), in the presence of an electrophilic fluorine source like Selectfluor®. the-innovation.orgprinceton.eduacs.org This radical-based transformation is typically conducted in an aqueous solution under mild conditions and demonstrates good functional group tolerance. the-innovation.orgprinceton.edu Mechanistic studies suggest the involvement of a high-valent silver intermediate that facilitates the single-electron transfer from the carboxylate, leading to decarboxylation and the formation of an alkyl radical, which is subsequently trapped by a fluorine source. acs.org While highly effective for many aliphatic acids, the direct application to a malonic acid derivative would need to be carefully controlled to achieve monofluorination.
Palladium-catalyzed C(sp³)–H fluorination represents another significant advancement. This approach allows for the direct conversion of a C-H bond to a C-F bond, often with high regioselectivity. For the synthesis of β-fluorinated carboxylic acids, an 8-aminoquinoline-derived auxiliary can be employed as a directing group to guide the palladium catalyst to the β-position of the carboxylic acid. organicreactions.org The reaction typically utilizes an electrophilic fluorinating reagent like N-fluorobenzenesulfonimide (NFSI). The development of sterically hindered ligands has been crucial in facilitating the challenging reductive elimination step to form the C-F bond. scispace.com While powerful, this method often requires the pre-installation and subsequent removal of a directing group.
Other transition metals, including rhodium and copper, have also been explored for fluorination reactions of carboxylic acid derivatives, though they are more commonly used for C-H activation of aromatic or other activated systems. researchgate.net The choice of catalyst and reaction conditions is critical and can be tailored to achieve the desired fluorination outcome.
| Catalyst System | Reaction Type | Typical Fluorine Source | Key Features |
|---|---|---|---|
| Silver (e.g., AgNO₃) | Decarboxylative Fluorination | Selectfluor® | Mild, aqueous conditions; radical mechanism. the-innovation.orgprinceton.eduacs.org |
| Palladium | Directed C(sp³)–H Fluorination | NFSI | High regioselectivity at the β-position with a directing group. organicreactions.org |
Asymmetric and Stereoselective Synthesis of this compound and its Stereoisomers
The presence of a stereocenter at the carbon bearing the fluorine atom in many biologically active molecules necessitates the development of asymmetric and stereoselective synthetic methods. For a molecule like this compound, which has a chiral center at the 2-position of the butane (B89635) chain, controlling the stereochemistry is crucial.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org
For the synthesis of chiral fluorinated carboxylic acids, a common strategy involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. The substrate, such as a propanedioic acid monoester, can be attached to the chiral auxiliary to form an imide. Deprotonation of this imide generates a chiral enolate, which can then be reacted with an electrophilic fluorinating agent like NFSI. The steric bulk of the auxiliary directs the approach of the fluorinating agent, leading to the formation of one diastereomer preferentially. Subsequent hydrolysis of the imide removes the chiral auxiliary and yields the enantiomerically enriched α-fluorinated carboxylic acid derivative. This approach has been successfully applied to the synthesis of various α-fluoro-imides. nih.gov
Another class of effective chiral auxiliaries is based on sulfinyl groups. bioorganica.com.ua For example, N-tert-butanesulfinyl imines can undergo diastereoselective additions, and this principle can be extended to fluorination reactions. bioorganica.com.ua The sulfinyl group can direct the stereochemical outcome of reactions on an adjacent carbon center.
| Auxiliary Type | Example | Typical Application |
|---|---|---|
| Oxazolidinones | Evans Auxiliaries | Asymmetric fluorination of enolates derived from carboxylic acid derivatives. nih.gov |
| Sulfinyl Groups | N-tert-butanesulfinamide | Directing group for the synthesis of chiral amines and amino acids, adaptable for fluorination. bioorganica.com.ua |
| Menthol Derivatives | 8-phenylmenthol | Early examples of chiral auxiliaries for various asymmetric transformations. wikipedia.org |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of stoichiometric chiral auxiliaries. This field has seen rapid development, with various catalytic systems being employed for enantioselective fluorination.
Transition-metal catalysis plays a significant role here. Chiral complexes of metals such as palladium, nickel, and copper have been developed to catalyze the enantioselective fluorination of β-ketoesters and other pronucleophiles. acs.orgrsc.org For instance, a chiral palladium complex can be used to catalyze the fluorination of 3-substituted oxindoles with high enantioselectivity. acs.org Similarly, copper-catalyzed asymmetric alkynylallylic monofluoroalkylations with fluorinated malonates have been reported to proceed with high yields and excellent regio- and enantioselectivity. rsc.org
Organocatalysis has also emerged as a powerful strategy for asymmetric fluorination. princeton.edu Chiral amines, such as imidazolidinones, can catalyze the enantioselective α-fluorination of aldehydes via enamine catalysis. princeton.edu Chiral phosphoric acids and their salts can act as chiral anion phase-transfer catalysts to facilitate the enantioselective fluorination of various substrates. acs.org Furthermore, hydrogen-bonding catalysts like (thio)ureas and squaramides have been successfully employed in promoting asymmetric fluorination reactions. researchgate.net These catalysts can activate the substrate and/or the fluorinating agent through non-covalent interactions, thereby creating a chiral environment for the reaction.
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral fluorinated compounds. Enzymes can operate under mild conditions and often exhibit exquisite enantio- and regioselectivity.
While naturally occurring fluorinase enzymes that form C-F bonds are rare, existing enzymes can be repurposed or engineered for fluorination reactions. For instance, hydrolases and lipases have been used for the kinetic resolution of racemic fluorinated carboxylic acid esters. researchgate.netmdpi.com In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in high enantiomeric purity. researchgate.netmdpi.com
Directed evolution has been employed to engineer enzymes, such as cytochrome P450s and nonheme iron-dependent enzymes, to catalyze enantioselective C-H fluorinations on non-native substrates. chemistryviews.orgnih.gov These engineered biocatalysts can provide access to chiral organofluorine compounds that are difficult to synthesize using traditional chemical methods. chemistryviews.org For example, an engineered version of the 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO) has been shown to promote enantioselective C(sp³)–H fluorinations. chemistryviews.org
Synthesis of Precursors and Intermediates to this compound
The synthesis of the target molecule, this compound, would likely involve the preparation of a key fluorinated intermediate, which is then elaborated to the final product.
A plausible precursor for the (4-Fluorobutan-2-yl) side chain is a fluorinated butane derivative. A common starting material for such a derivative is butan-2-ol. Butan-2-ol can be converted to a suitable leaving group, such as a bromide, to facilitate nucleophilic fluorination. The synthesis of 2-bromobutane (B33332) from 2-butanol (B46777) can be achieved through a substitution reaction using an appropriate brominating agent. youtube.com
Alternatively, butan-2-ol can be dehydrated to a mixture of butenes (but-1-ene and but-2-ene). mytutor.co.uk The subsequent hydrofluorination of these alkenes would lead to fluorinated butane derivatives. However, controlling the regioselectivity of this addition can be challenging.
A more direct approach to a specific fluorinated precursor like 4-fluorobutan-2-ol would involve starting with a molecule that already contains a functional group amenable to fluorination at the 4-position, such as a protected 1,3-butanediol. Selective fluorination of the primary alcohol followed by oxidation of the secondary alcohol to a ketone and subsequent reduction could provide the desired stereochemistry at the 2-position.
Once a suitable fluorinated butane derivative, such as 4-fluoro-2-bromobutane, is obtained, it can be used as an electrophile in a malonic ester synthesis. Reaction with diethyl malonate in the presence of a base would yield diethyl (4-fluorobutan-2-yl)propanedioate. Subsequent hydrolysis and decarboxylation would then afford the target molecule, this compound. The stereochemistry of the final product would depend on the stereochemistry of the starting fluorinated butane derivative.
Synthesis of Substituted Malonate Precursors
The synthesis of this compound and its analogs relies heavily on the preparation of appropriately substituted malonate precursors. The methodologies for creating these precursors are diverse, but they can be broadly categorized into two primary strategies: the alkylation of malonate esters to introduce the desired substituent and the direct fluorination of a pre-existing substituted malonate.
For the synthesis of fluorinated derivatives like this compound, this classical approach would involve the alkylation of a malonate enolate with a fluorinated alkyl halide (e.g., a 1-fluoro-3-halobutane). The choice of the alkylating agent is critical; primary and methyl halides, particularly those that are allylic or benzylic, are preferred. libretexts.org Secondary halides tend to react poorly, while tertiary, vinylic, and aryl halides are generally unreactive under these conditions due to competing elimination reactions or steric hindrance. libretexts.org
The alkylation process can be performed sequentially. After the first alkylation, the resulting mono-substituted malonic ester still possesses one acidic α-hydrogen, allowing for a second deprotonation and subsequent reaction with another alkyl halide to yield a dialkylated malonate ester. libretexts.org This stepwise approach offers a versatile pathway to a wide range of substituted malonic acids. beilstein-journals.org
An alternative strategy involves the direct fluorination of malonate derivatives. This is particularly useful for preparing 2-fluoromalonate esters, which are valuable building blocks for more complex fluorinated molecules. worktribe.comacsgcipr.org Various electrophilic fluorinating agents have been developed over the years. Early methods utilized perchloryl fluoride (B91410) (FClO₃), though this reagent's hazardous nature limited its widespread adoption. worktribe.com The advent of modern N-F class reagents, such as Selectfluor, has provided safer and more efficient alternatives. researchgate.net For instance, the fluorination of an acyl malonate with Selectfluor, followed by decarboxylation, has been demonstrated as a viable route to α-fluoroketones. researchgate.net
Direct fluorination using elemental fluorine gas has also been explored. While initially considered impractical, selective fluorination of trimethylsilyl-malonate derivatives and dialkyl sodio-malonates has been achieved, yielding both mono- and difluorinated products depending on the reaction conditions. worktribe.com Recent advancements have focused on optimizing direct fluorination processes, including copper-catalyzed reactions in flow systems, to improve efficiency and environmental sustainability. acsgcipr.org
The table below summarizes various synthetic approaches for preparing substituted malonate precursors relevant to fluorinated malonic acid derivatives.
| Precursor Type | Synthetic Method | Reagents & Conditions | Typical Yield | Reference |
| α-Alkylmalonate | Malonic Ester Synthesis | Diethyl malonate, Sodium ethoxide, Alkyl halide | High | libretexts.org |
| α-Arylmalonate | Nucleophilic Aromatic Substitution | Diethyl malonate, NaH or K₂CO₃, Hexafluorobenzene | 47-60% | nih.gov |
| α-Fluoromethylmalonate | Enantioselective Alkylation | tert-Butyl α-methylmalonate, Phase-Transfer Catalyst, Alkyl Halide | Up to 99% | frontiersin.org |
| Diethyl 2-fluoromalonate | Electrophilic Fluorination | Diethyl malonate sodium salt, N-fluoro-2,4,6-trimethylpyridinium triflate | High | worktribe.com |
| Acyl-fluoromalonate | Electrophilic Fluorination | Acyl malonate, Selectfluor | Good to Excellent | researchgate.net |
These synthetic strategies provide a robust toolbox for accessing the specific substituted malonate precursors required for the synthesis of this compound and a broad spectrum of analogous fluorinated compounds. The choice of method depends on the desired substitution pattern and the commercial availability of the starting materials.
Chemical Transformations and Reactivity of 4 Fluorobutan 2 Yl Propanedioic Acid
Reactivity of the Propanedioic Acid Moiety
The propanedioic acid portion of the molecule is characterized by two carboxylic acid groups attached to a central methylene (B1212753) carbon. This structure imparts high acidity to the alpha-protons and allows for a range of classical carboxylic acid reactions.
Decarboxylation Pathways and Derivatives
Substituted propanedioic acids are well-known for their propensity to undergo decarboxylation, a reaction that involves the loss of a molecule of carbon dioxide. This process is typically initiated by heating and leads to the formation of a substituted butanoic acid. In the case of (4-Fluorobutan-2-yl)propanedioic acid, thermal decarboxylation would yield 4-fluoro-2-methylpentanoic acid.
The mechanism of this reaction proceeds through a cyclic six-membered transition state, which facilitates the cleavage of a carbon-carbon bond and the formation of an enol intermediate. This enol then tautomerizes to the more stable carboxylic acid product. The presence of the carbonyl group beta to the carboxyl group being eliminated is crucial for this pathway to occur readily.
Furthermore, this decarboxylation can be a key step in more complex synthetic sequences. For instance, in the malonic ester synthesis, a diester of this compound could be hydrolyzed to the diacid and subsequently decarboxylated to produce the final carboxylic acid product.
A summary of expected decarboxylation products is presented in Table 1.
| Starting Material | Product of Decarboxylation |
| This compound | 4-Fluoro-2-methylpentanoic acid |
| Diethyl (4-fluorobutan-2-yl)propanedioate (after hydrolysis) | 4-Fluoro-2-methylpentanoic acid |
Esterification and Amidation Reactions
Like other carboxylic acids, this compound can undergo esterification with alcohols and amidation with amines to form the corresponding diesters and diamides, respectively. These reactions typically require acid or base catalysis or the use of coupling agents.
Esterification: The reaction with an alcohol, such as ethanol, in the presence of a strong acid catalyst (e.g., sulfuric acid) would yield diethyl (4-fluorobutan-2-yl)propanedioate. The reaction proceeds through the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. Given that there are two carboxylic acid groups, the reaction can proceed to form a monoester or a diester, depending on the stoichiometry of the alcohol used.
Amidation: The formation of amides from this compound and an amine, for example, propylamine, would result in the corresponding N,N'-dipropyl-(4-fluorobutan-2-yl)propanediamide. Direct reaction of a carboxylic acid and an amine is often slow and requires high temperatures. More commonly, the carboxylic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Condensation and Cyclization Reactions
The active methylene group of the propanedioic acid moiety is a key feature that enables its participation in various condensation reactions, most notably the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of an active hydrogen compound with a carbonyl group, followed by dehydration. wikipedia.org
In a typical Knoevenagel condensation, this compound can react with an aldehyde or a ketone in the presence of a weak base (like piperidine (B6355638) or pyridine) to form an α,β-unsaturated dicarboxylic acid. wikipedia.org Subsequent heating can then induce decarboxylation to yield a fluorinated, substituted acrylic acid. For example, condensation with benzaldehyde (B42025) would yield 2-(4-fluorobutan-2-yl)-3-phenylpropenoic acid after decarboxylation.
Intramolecular condensation, or cyclization, is also a possibility if the this compound is part of a larger molecule with another reactive functional group. For instance, if the molecule contained a dihalide, an intramolecular malonic ester synthesis could lead to the formation of a cyclic compound. wikipedia.org
Influence of the Fluorine Atom on Reactivity
The presence of a fluorine atom on the butan-2-yl substituent, although somewhat remote from the propanedioic acid core, exerts a notable influence on the molecule's reactivity through inductive, steric, and electronic effects.
Inductive Effects on Acidity and Nucleophilicity
Fluorine is the most electronegative element, and its presence in a molecule introduces a strong electron-withdrawing inductive effect (-I effect). This effect is transmitted through the sigma bonds of the molecule, influencing the electron density at the carboxylic acid groups.
The electron-withdrawing nature of the fluorine atom will increase the acidity of the carboxylic acid protons compared to a non-fluorinated analogue like (Butan-2-yl)propanedioic acid. By pulling electron density away from the carboxylate conjugate bases, the fluorine atom helps to delocalize and stabilize the negative charge, thus lowering the pKa of the acid. While the effect diminishes with distance, it is still expected to be significant.
This increased acidity also has implications for the nucleophilicity of the corresponding carboxylate anions. A more stable, less basic carboxylate will be a weaker nucleophile.
A comparative overview of expected pKa values is shown in Table 2.
| Compound | Expected pKa1 | Expected pKa2 |
| Propanedioic acid | ~2.8 | ~5.7 |
| (Butan-2-yl)propanedioic acid | ~3.0 | ~5.9 |
| This compound | ~2.7 | ~5.6 |
Note: These are estimated values based on known substituent effects.
Steric and Electronic Effects on Reaction Selectivity
The (4-fluorobutan-2-yl) group introduces steric bulk around the propanedioic acid moiety. This steric hindrance can influence the rate and selectivity of reactions. For example, in esterification or amidation reactions, a bulky alcohol or amine may react more slowly due to the steric hindrance posed by the substituent.
In reactions involving the formation of an enolate at the alpha-carbon, such as in the malonic ester synthesis, the approach of an electrophile can be directed by the steric bulk of the (4-fluorobutan-2-yl) group. This can lead to diastereoselectivity if the electrophile is also chiral or has prochiral faces.
Electronically, the fluorine atom can also influence the stability of intermediates in certain reactions. For example, in any reaction pathway that involves the formation of a carbocationic center on the alkyl chain, the electron-withdrawing nature of the fluorine would be destabilizing. Conversely, in reactions where a negative charge develops on the alkyl chain, the fluorine atom could have a stabilizing effect.
Derivatization of this compound for Complex Molecular Architectures
The presence of two carboxylic acid groups in this compound provides a versatile handle for a wide array of chemical transformations. This dicarboxylic acid can be readily converted into various derivatives, such as esters, amides, and acid chlorides, which can then serve as precursors for more complex structures.
Formation of Fluorinated Heterocyclic Compounds
Heterocyclic compounds are a critical class of molecules in drug discovery. The introduction of a fluorine-containing substituent can enhance the pharmacological profile of these molecules. This compound can be envisioned as a precursor for the synthesis of various fluorinated heterocycles. For instance, condensation reactions with dinucleophiles are a common strategy for forming heterocyclic rings.
One potential pathway involves the reaction of this compound or its activated derivatives with hydrazines to form pyrazolidine-3,5-diones. Similarly, reaction with ureas or thioureas could yield barbiturates or thiobarbiturates, respectively, bearing a fluorinated side chain. The general reaction schemes for these transformations are well-established for other malonic acid derivatives.
Table 1: Potential Heterocyclic Scaffolds from this compound
| Reactant | Resulting Heterocycle | Potential Significance |
| Hydrazine | Pyrazolidine-3,5-dione | Core structure in various pharmaceuticals |
| Urea | Barbiturate | Central nervous system depressants |
| Thiourea | Thiobarbiturate | Anesthetics and sedatives |
| 1,2-Diamines | 1,3-Diazepane-4,7-dione | Building blocks for larger molecules |
These proposed transformations would introduce the (4-Fluorobutan-2-yl) moiety onto these important heterocyclic cores, potentially modulating their biological activity and physicochemical properties. The chirality of the fluorinated side chain could also introduce stereospecific interactions with biological targets.
Incorporation into Oligomers and Polymers
The dicarboxylic acid nature of this compound makes it an ideal monomer for step-growth polymerization. It can react with diols to form polyesters or with diamines to form polyamides. The resulting polymers would feature a regularly spaced fluorinated side chain, which could impart unique properties to the material.
For example, the synthesis of a polyester (B1180765) from this compound and a simple diol, such as ethylene (B1197577) glycol, would result in a polymer with the following repeating unit:
-[O-CH2-CH2-O-C(O)-CH(CH(CH3)CH2CH2F)-C(O)]n-
The presence of the fluorine atom could enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymer. Furthermore, the chirality of the monomer could lead to the formation of stereoregular polymers with interesting macroscopic properties.
Table 2: Potential Polymer Classes from this compound
| Co-monomer | Polymer Class | Potential Properties |
| Diol | Polyester | Increased thermal stability, hydrophobicity |
| Diamine | Polyamide | Enhanced chemical resistance, altered mechanical properties |
| Diisocyanate | Polyurethane | Modified elasticity and surface properties |
The incorporation of this fluorinated monomer into copolymers could also be a strategy to fine-tune the properties of existing materials. Even at low concentrations, the fluorinated side chains could migrate to the surface of the polymer, leading to materials with low surface energy and non-stick properties.
Spectroscopic Data for this compound Not Publicly Available
A thorough search of scientific literature and chemical databases has revealed no publicly available spectroscopic data for the compound this compound. Consequently, an in-depth analysis based on experimental or theoretical Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) for this specific molecule cannot be provided at this time.
The generation of a detailed article focusing on the advanced spectroscopic investigations of this compound, as outlined in the user's request, requires specific data sets including:
¹H, ¹³C, and ¹⁹F NMR spectra: Chemical shifts, coupling constants, and multiplicity data are essential for a comprehensive analysis of the molecule's structure and the chemical environment of its atoms.
2D NMR data (COSY, HSQC, HMBC, NOESY): These techniques are crucial for establishing connectivity between atoms and for the definitive assignment of stereochemistry.
High-Resolution Mass Spectrometry (HRMS): This is necessary to determine the exact mass and confirm the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS): Analysis of fragmentation patterns is required to elucidate the structural characteristics of the molecule.
Without access to these fundamental data, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detailed research findings. The requested tables of compound names are therefore not applicable as no related compounds with available data were discussed.
Advanced Spectroscopic Investigations of 4 Fluorobutan 2 Yl Propanedioic Acid Structure and Stereochemistry
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the wavelengths of absorbed radiation are characteristic of specific bond types. For (4-Fluorobutan-2-yl)propanedioic acid, the IR spectrum is expected to be dominated by the features of the carboxylic acid groups and the carbon-fluorine bond.
The dicarboxylic acid moiety would exhibit a very broad O-H stretching vibration, typically appearing in the range of 3300-2500 cm⁻¹. libretexts.orgorgchemboulder.comlibretexts.org This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, which often form dimers in the condensed phase. msu.edu Superimposed on this broad O-H band would be the sharper C-H stretching vibrations of the alkyl backbone, typically found between 3000 and 2850 cm⁻¹.
A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the carboxylic acid is anticipated between 1760 and 1690 cm⁻¹. orgchemboulder.com The exact position would depend on the extent of hydrogen bonding; in a dimeric state, this peak is typically centered around 1710 cm⁻¹. libretexts.orgopenstax.org
The presence of the fluorine atom introduces a C-F stretching vibration, which is expected to produce a strong absorption band in the 1400-1000 cm⁻¹ region. spectroscopyonline.com The C-O stretching and O-H bending vibrations of the carboxylic acid groups would also appear in the fingerprint region of the spectrum, typically between 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ respectively. orgchemboulder.com
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid (dimer) | 3300 - 2500 | Broad, Strong |
| C-H Stretch | Alkyl | 3000 - 2850 | Medium |
| C=O Stretch | Carboxylic Acid (dimer) | 1725 - 1700 | Strong |
| O-H Bend | Carboxylic Acid | 1440 - 1395 | Medium |
| C-O Stretch | Carboxylic Acid | 1320 - 1210 | Medium |
| C-F Stretch | Fluoroalkane | 1400 - 1000 | Strong |
Raman spectroscopy serves as a complementary technique to IR spectroscopy. It detects molecular vibrations that result in a change in the polarizability of the molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and skeletal vibrations.
In the Raman spectrum of this compound, the C=O stretch of the carboxylic acid would also be observable, typically in a similar region to the IR absorption but its intensity can vary. rsc.orgresearchgate.net The symmetric vibrations of the carbon backbone, such as C-C stretching, would give rise to distinct signals in the 1200-800 cm⁻¹ range. researchgate.net
The C-F bond, while polar, also exhibits Raman activity. aip.orgresearchgate.net The position of the C-F stretching vibration in the Raman spectrum would be expected in a similar range as in the IR spectrum. Raman spectroscopy can be particularly useful for studying the conformational isomers of the alkyl chain. msu.edu
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch | Alkyl | 3000 - 2850 | Strong |
| C=O Stretch | Carboxylic Acid | 1700 - 1650 | Medium to Weak |
| CH₂/CH₃ Bending | Alkyl | 1470 - 1430 | Medium |
| C-C Stretch | Alkyl Backbone | 1200 - 800 | Strong |
| C-F Stretch | Fluoroalkane | 1400 - 1000 | Medium |
Chiroptical Spectroscopy for Stereochemical Analysis
This compound possesses a chiral center at the second carbon of the butanyl chain. Chiroptical techniques are essential for determining the absolute configuration of such chiral molecules.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.orgwikipedia.org Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule, also as a function of wavelength. nih.gov Both techniques are highly sensitive to the three-dimensional arrangement of atoms around the chiral center.
For this compound, the carboxylic acid chromophore is expected to be the primary contributor to the ECD spectrum. The n → π* electronic transition of the carbonyl group in a chiral environment gives rise to a Cotton effect, which is a characteristic feature in both ORD and ECD spectra around the wavelength of maximum absorption. amrita.edu The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter. msu.eduacs.org
A positive Cotton effect in the ECD spectrum (a positive peak) and an anomalous ORD curve where the specific rotation first increases with decreasing wavelength would indicate one enantiomer, while a negative Cotton effect and an opposite ORD curve would correspond to the other enantiomer. amrita.edu Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used to predict the ECD spectra of different enantiomers to allow for a comparison with experimental data for the assignment of the absolute configuration. researchgate.net
The presence of the fluorine atom, due to its high electronegativity, can influence the electronic environment of the chromophore and thus modulate the chiroptical response. nih.govsci-hub.st
Table 3: Illustrative Data for ORD and ECD Analysis of a Chiral Carboxylic Acid
This table is a hypothetical representation of the type of data obtained from ORD and ECD experiments and does not represent actual data for this compound.
| Wavelength (nm) | Specific Rotation [α] (degrees) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 600 | +10 | 0 |
| 500 | +15 | 0 |
| 400 | +25 | 0 |
| 300 | +50 | +500 |
| 250 | +100 (Peak) | +8000 (Maximum) |
| 220 | 0 (Crossover) | 0 |
| 210 | -80 (Trough) | -6000 (Minimum) |
| 200 | -40 | 0 |
Computational and Theoretical Studies on 4 Fluorobutan 2 Yl Propanedioic Acid
Quantum Chemical Calculations
An initial step in the computational analysis involves geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the molecule's most stable three-dimensional structure. From this optimized geometry, key structural and electronic parameters can be extracted.
Detailed Research Findings:
Bond Lengths and Angles: Calculations would reveal the precise lengths of carbon-carbon, carbon-hydrogen, carbon-oxygen, and carbon-fluorine bonds, as well as the angles between them. The highly electronegative fluorine atom is expected to induce a notable inductive effect, shortening the C-F bond and slightly perturbing adjacent C-C bond lengths.
Partial Atomic Charges: Methods like Mulliken charge analysis can be used to calculate the partial charge on each atom. emerginginvestigators.org This would quantify the electron-withdrawing effect of the fluorine and the carbonyl oxygens, highlighting the polarization of the C-F bond and the acidity of the carboxylic protons. The carbon atom bonded to fluorine would carry a significant partial positive charge.
Interactive Table 1: Hypothetical Optimized Geometric and Electronic Parameters for (4-Fluorobutan-2-yl)propanedioic acid This table presents typical values that would be expected from a DFT calculation (e.g., at the B3LYP/6-31G level) to illustrate the type of data generated.*
| Parameter | Atom(s) Involved | Calculated Value |
| Bond Length (Å) | C4-F | 1.39 |
| Bond Length (Å) | C2-C(malonic) | 1.54 |
| Bond Length (Å) | C=O | 1.21 |
| Bond Angle (°) | F-C4-C3 | 109.5 |
| Mulliken Partial Charge (a.u.) | Fluorine (F) | -0.35 |
| Mulliken Partial Charge (a.u.) | Carbon (C4) | +0.28 |
| Mulliken Partial Charge (a.u.) | Carboxylic H | +0.45 |
Molecules with single bonds can rotate, leading to different spatial arrangements known as conformations or rotamers. youtube.com Conformational analysis is the study of the energies of these different arrangements. chemistrysteps.com For this compound, rotation around the C-C bonds of the butane (B89635) backbone and the bond connecting the butane chain to the propanedioic acid group results in numerous possible conformers.
Detailed Research Findings:
Potential Energy Surface: By systematically rotating key dihedral angles and calculating the energy at each step, a potential energy landscape can be generated. researchgate.net This map reveals the lowest-energy (most stable) conformers and the energy barriers for interconversion between them.
Stable Conformers: The analysis would likely show a preference for staggered conformations to minimize steric hindrance between bulky groups. chemistrysteps.com Furthermore, intramolecular hydrogen bonding between one of the carboxylic acid groups and the fluorine atom might stabilize certain geometries.
Interactive Table 2: Hypothetical Relative Energies of Key Conformers This table illustrates how the relative stability of different spatial arrangements would be presented. Energies are relative to the most stable conformer.
| Conformer ID | Dihedral Angle (C1-C2-C3-C4) | Key Feature | Relative Energy (kcal/mol) |
| Conf-1 | ~180° (anti-periplanar) | Extended chain, minimal steric strain | 0.00 |
| Conf-2 | ~60° (gauche) | Chain is bent, potential H-bonding | 0.85 |
| Conf-3 | ~0° (eclipsed) | High steric strain | 4.50 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. semanticscholar.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. semanticscholar.orgkarazin.ua
Detailed Research Findings:
Orbital Distribution: For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the carboxylic acid groups, which have non-bonding electron pairs. The LUMO would likely be centered on the π* anti-bonding orbitals of the carbonyl (C=O) groups.
Influence of Fluorine: The electron-withdrawing fluorine atom would lower the energy of both the HOMO and LUMO. researchgate.netacs.org A lower HOMO energy suggests lower nucleophilicity, while a lower LUMO energy indicates higher electrophilicity, particularly at the carbonyl carbons. This effect generally increases the HOMO-LUMO gap, suggesting enhanced kinetic stability. emerginginvestigators.org
Interactive Table 3: Hypothetical Frontier Orbital Energies This table shows representative energy values for the frontier orbitals as would be determined by quantum chemical calculations.
| Orbital | Energy (eV) | Primary Atomic Contribution | Implication for Reactivity |
| HOMO | -8.50 | Oxygen lone pairs (carboxyl) | Site of electron donation (nucleophilic) |
| LUMO | -0.95 | C=O π* orbitals | Site of electron acceptance (electrophilic) |
| Gap | 7.55 | - | High kinetic stability |
Mechanistic Investigations of Synthesis and Reactions
Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally.
A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate) on a precursor molecule by a fluoride (B91410) ion (S_N_2 reaction). Computational modeling can map the entire reaction coordinate for this process.
Detailed Research Findings:
Transition State Geometry: Calculations can identify the geometry of the transition state, the highest energy point along the reaction pathway. For an S_N_2 reaction, this would feature a pentacoordinate carbon atom where the C-F bond is partially formed and the bond to the leaving group is partially broken. researchgate.net
Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔE‡). A lower activation energy implies a faster reaction rate. Computational studies can assess how factors like the choice of solvent or leaving group affect this energy barrier. nih.govacs.org The high solvation energy of the fluoride ion is a key factor that must be accurately modeled, often using continuum solvent models. nih.gov
Interactive Table 4: Hypothetical Energy Profile for S_N_2 Fluorination This table provides an example of the energetic data calculated for a reaction mechanism.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Precursor + F⁻ ion | 0.0 |
| Transition State (TS) | C-F bond forming, C-LG bond breaking | +22.5 |
| Products | This compound + LG⁻ | -15.0 |
| Activation Energy (ΔE‡) | (TS Energy - Reactant Energy) | +22.5 |
Malonic acids are known to undergo decarboxylation (loss of CO₂) upon heating. While this can occur through ionic pathways, radical mechanisms are also possible, particularly under photolytic or oxidative conditions. mdpi.com Visible-light photoredox catalysis, for instance, is a modern method for generating radicals from carboxylic acids. nih.gov
Detailed Research Findings:
Radical Formation: Computational studies can model the homolytic cleavage of the C-C bond following one-electron oxidation of a carboxylate group. This process would generate a carbon-centered radical and a molecule of CO₂. sioc.ac.cn The stability of the resulting radical intermediate is a key factor determining the feasibility of this pathway.
Reaction Pathways: Once formed, the radical can participate in various subsequent reactions, such as hydrogen atom abstraction from a solvent molecule or other propagation steps. DFT calculations can model the transition states and energetics of these competing pathways to predict the likely products.
Interactive Table 5: Hypothetical Energetics of a Decarboxylative Step This table outlines the calculated energy changes for the formation of a radical via decarboxylation.
| Reaction Step | Description | ΔG (kcal/mol) |
| R-COO⁻ → [R-COO•] + e⁻ | One-electron oxidation of the carboxylate | Varies |
| [R-COO•] → R• + CO₂ | Decarboxylation to form a carbon-centered radical | -5 to -10 |
| R• + H-donor → R-H + donor• | Hydrogen atom abstraction | Varies |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of molecules over time. For this compound, MD simulations would provide critical insights into its structural flexibility, interactions with its environment, and how these factors relate to its potential utility. These simulations would involve calculating the forces between atoms and using these forces to predict their motion, thereby generating a trajectory of the molecule's conformational changes.
Conformational Flexibility and Solvent Interactions
A key aspect of understanding a molecule's function is to characterize its conformational landscape. MD simulations would be employed to explore the various shapes (conformations) that this compound can adopt. This would involve analyzing the rotation around its single bonds and identifying the most stable, low-energy conformations.
Table 1: Hypothetical Parameters for Conformational and Solvent Interaction Analysis
| Parameter Studied | Description | Potential Findings |
| Dihedral Angle Distribution | Analysis of the probability of rotation around key single bonds in the molecule's backbone. | Identification of the most and least favored rotational states (rotamers). |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations over time. | Indicates the overall flexibility or rigidity of the molecule. |
| Radial Distribution Function (RDF) | Describes how the density of solvent molecules varies as a function of distance from the solute. | Reveals the structure of the solvent shell and specific solute-solvent interactions. |
| Hydrogen Bonding Analysis | Identification and quantification of hydrogen bonds formed between the compound and solvent molecules. | Elucidates the role of hydrogen bonding in solvation and conformational preference. |
Interaction with Chemical Environments relevant to its utility
The potential application of this compound would likely be dependent on its ability to interact with specific chemical or biological environments, such as the active site of an enzyme or a receptor binding pocket. MD simulations are instrumental in studying these interactions at an atomic level of detail.
If this compound were being investigated as a potential therapeutic agent, for example, simulations would be conducted to model its interaction with its biological target. These simulations would help in understanding the binding mode, the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, van der Waals forces) that stabilize the complex, and the energetic favorability of the binding process.
Table 2: Hypothetical Analysis of Interactions in a Relevant Chemical Environment
| Interaction Type | Description | Potential Insights from Simulation |
| Binding Affinity Estimation | Calculation of the free energy of binding between the compound and its target. | Prediction of how strongly the compound will bind to its target. |
| Intermolecular Interaction Analysis | Detailed examination of the non-covalent interactions between the compound and its environment. | Identification of the key functional groups responsible for binding and specificity. |
| Water Dynamics at the Interface | Analysis of the behavior of water molecules at the binding interface. | Understanding the role of water in mediating or hindering the binding process. |
Advanced Analytical Methodologies for Research on 4 Fluorobutan 2 Yl Propanedioic Acid
Chromatographic Methods for Separation and Quantification
Chromatography is the cornerstone for the separation and quantification of (4-Fluorobutan-2-yl)propanedioic acid from complex matrices. The selection of a specific chromatographic technique is contingent on the sample matrix, the required sensitivity, and whether the separation of stereoisomers is necessary.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. nih.gov Direct analysis of this compound by GC is not feasible due to its low volatility and the thermal lability of the carboxylic acid groups. Therefore, derivatization is a mandatory step to convert the polar carboxylic acid groups into more volatile and stable esters.
Common derivatization procedures involve esterification with reagents like diazomethane, or alcohols (e.g., methanol, butanol) in the presence of an acidic catalyst (e.g., BF₃, HCl). This process yields volatile methyl or butyl esters of the target compound. These derivatives can then be analyzed by GC, typically with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. nih.gov
Table 2: Typical GC Parameters for the Analysis of Derivatized this compound
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Derivatization | Esterification (e.g., with BF₃/Methanol) | Converts non-volatile dicarboxylic acid to its volatile dimethyl ester derivative. |
| Column | Mid-polarity capillary column (e.g., VF-WAXms, 30 m x 0.25 mm x 0.25 µm) | Provides good separation for esterified organic acids. nih.gov |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases standard for GC applications. |
| Injection Mode | Split/Splitless | Splitless mode is used for trace analysis to maximize analyte transfer to the column. |
| Oven Program | Temperature gradient (e.g., 50°C hold for 2 min, ramp to 250°C at 10°C/min) | Optimized to separate the analyte from solvent and other derivatized components. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for robust quantification; MS for definitive identification. nih.gov |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
The structure of this compound contains a stereocenter at the C2 position of the butanyl group, meaning it exists as a pair of enantiomers. These enantiomers may have different biological activities, making their separation and individual quantification crucial. Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster and more efficient results than HPLC. chiraltech.comselvita.com
SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates and rapid separations without sacrificing resolution. selvita.com The separation of enantiomers is achieved using a chiral stationary phase (CSP), most commonly based on polysaccharide derivatives like amylose (B160209) or cellulose. nih.gov
Table 3: Representative SFC Conditions for Chiral Separation of this compound
| Parameter | Condition | Rationale/Comment |
|---|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | These CSPs are highly effective for a wide range of chiral compounds, including acids. nih.gov |
| Mobile Phase | Supercritical CO₂ with a modifier (e.g., Methanol, Ethanol) | The modifier is essential for eluting polar analytes and interacting with the CSP. chromatographyonline.com |
| Modifier Additive | Trifluoroacetic Acid (TFA) or Formic Acid (0.1%) | An acidic additive is often required to suppress ionization of the carboxylic acid groups and improve peak shape. |
| Flow Rate | 2-4 mL/min | Higher flow rates are possible in SFC compared to HPLC due to the low viscosity of the mobile phase. selvita.com |
| Back Pressure | 100-150 bar | Maintains the CO₂ in its supercritical state. |
| Detection | UV or Mass Spectrometry (MS) | UV detection is common; coupling to MS provides mass information. nih.gov |
Mass Spectrometry Hyphenated Techniques
Mass spectrometry (MS) provides invaluable information on the molecular weight and structure of analytes. When coupled with a chromatographic separation technique (hyphenation), it becomes a highly selective and sensitive tool for analysis.
LC-MS/MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method for trace quantification of organic compounds in complex biological and environmental matrices. nih.gov This technique offers exceptional sensitivity and selectivity, making it ideal for analyzing this compound at very low levels.
The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar compounds containing acidic functional groups. For carboxylic acids, ESI is operated in negative ion mode, which generates the deprotonated molecule [M-H]⁻. This ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and minimizes matrix interference. tudelft.nl LC-MS/MS is also the primary tool for metabolite profiling, allowing for the detection and quantification of potential biotransformation products of the parent compound. nih.gov
Table 4: Predicted LC-MS/MS MRM Parameters for this compound
| Analyte | Parent Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Transition Type |
|---|---|---|---|
| This compound | 191.06 | 147.07 | Quantifier (Loss of CO₂) |
| This compound | 191.06 | 85.03 | Qualifier (Loss of Fluorobutanyl group) |
| Potential Metabolite (Decarboxylated) | 147.07 | 87.04 | Quantifier |
Note: The m/z values are theoretical and would require experimental verification.
GC-MS for Volatile Fluorinated Products
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the powerful identification capabilities of MS. shimadzu.com As discussed in section 6.1.2, this compound must first be derivatized into a volatile ester.
Following separation on the GC column, the derivative enters the MS source, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. jeol.com The resulting mass spectrum is a unique fingerprint characterized by a molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks. This fragmentation pattern can be interpreted to confirm the structure of the analyte. For fluorinated compounds, the fragmentation often involves characteristic losses of HF or fluorine-containing radicals, which aids in identification. jeol.com GC-MS is particularly useful for identifying volatile fluorinated byproducts or degradation products that may arise during synthesis or environmental transformation. nih.govshimadzu.com
Table 5: Summary of GC-MS Analytical Parameters
| Parameter | Setting | Purpose |
|---|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns for library matching. |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupoles are common for routine analysis; TOF provides higher mass accuracy. jeol.com |
| Scan Mode | Full Scan | Acquires a full mass spectrum for structural identification and library searching. |
| Data Analysis | Mass spectral library search and fragmentation pattern analysis | Used to confirm the identity of the derivatized analyte and any related products. |
Elemental Analysis for Fluorine Content
The accurate quantification of fluorine in organic molecules such as this compound is crucial for its chemical characterization and for understanding its environmental fate. Advanced analytical methodologies are employed to determine the fluorine content with high sensitivity and specificity. These techniques are essential for research into the synthesis, metabolism, and environmental impact of fluorinated compounds.
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) is a robust analytical technique for the determination of total fluorine content in a variety of sample matrices, including solids, liquids, and gases. The methodology involves the high-temperature combustion of the sample, which converts all organically bound fluorine into hydrogen fluoride (B91410) (HF). This is followed by the absorption of the resulting gases into an aqueous solution and subsequent analysis of the fluoride ion concentration by ion chromatography.
The process begins with the introduction of the sample into a furnace where it undergoes pyrolysis at temperatures ranging from 800 to 1100°C in the presence of humidified oxygen. The resulting combustion products are then trapped in an aqueous absorption solution. This solution is then injected into an ion chromatograph, where the fluoride ions are separated from other ions and quantified. The entire process, from combustion to analysis, can be automated.
CIC is particularly valuable as a screening tool for total organic fluorine (TOF), which can provide an indication of the presence of per- and polyfluoroalkyl substances (PFAS) and other organofluorine compounds without requiring individual compound standards. While CIC provides a measure of the total fluorine, it does not identify the specific fluorine-containing compounds present in the sample.
Research Findings:
Studies have demonstrated the effectiveness of CIC for fluorine analysis in various complex samples. For instance, the combustion efficiencies of 13 different PFAS were determined to be in the range of 66-110%. This highlights the importance of validating the method for specific compounds of interest to ensure accurate quantification. It has also been noted that calibrating the CIC system with an organofluorine standard can yield different results compared to calibration with an inorganic fluorine standard, which could lead to an underestimation of the organic fluorine content if not properly accounted for.
Below is a table summarizing typical operational parameters for CIC analysis of fluorine.
| Parameter | Value/Condition |
| Combustion Temperature | 800–1100 °C |
| Atmosphere | Humidified Oxygen |
| Absorption Solution | Deionized Water or Hydrogen Peroxide Solution |
| Analytical Technique | Ion Chromatography |
| Typical Analytes | Total Fluorine (TF), Total Organic Fluorine (TOF) |
Particle-Induced Gamma-ray Emission (PIGE) Spectrometry
Particle-Induced Gamma-ray Emission (PIGE) Spectrometry is a non-destructive nuclear analysis technique used for the quantitative determination of light elements, including fluorine. The method involves bombarding a sample with a high-energy proton beam, typically in the range of 2-5 MeV. This interaction induces a nuclear reaction in the fluorine-19 isotope (¹⁹F), leading to the emission of characteristic gamma rays. The energy of these gamma rays is specific to the ¹⁹F(p,p′γ)¹⁹F nuclear reaction, allowing for the unambiguous identification of fluorine.
The intensity of the emitted gamma rays is directly proportional to the concentration of fluorine in the sample, enabling quantitative analysis. PIGE can be used for bulk analysis or, with a focused proton beam, for quantitative imaging of fluorine distribution within a sample at a micrometric scale. This capability is particularly useful for studying the localization of fluorinated compounds in biological tissues or materials.
A significant advantage of PIGE is its high sensitivity, with detection limits reported to be in the parts-per-million (ppm) range, and in some applications, as low as parts-per-billion (ppb). However, a limitation of PIGE is that it provides a measure of the total fluorine content and does not differentiate between organic and inorganic fluorine or among different organofluorine compounds.
Research Findings:
PIGE has been successfully applied to quantify fluorine in a variety of matrices. For example, a study using a 3.4 MeV proton beam demonstrated the quantitative imaging of organic fluorine in angiogenic tissues. The quantification was achieved by comparing the gamma-ray yield from the sample to that of a reference standard, such as a polyvinylidene fluoride (PVDF) film. In another application, PIGE was developed as a rapid screening method for PFAS in water samples, achieving a method detection limit of approximately 1 ppb.
The table below presents typical experimental parameters for PIGE analysis of fluorine.
| Parameter | Specification |
| Incident Particle | Protons |
| Beam Energy | 2–5 MeV |
| Nuclear Reaction | ¹⁹F(p,p′γ)¹⁹F |
| Characteristic Gamma-ray Energy | 110 keV, 197 keV |
| Detection System | High-Purity Germanium (HPGe) Detector |
| Typical Detection Limits | 10–100 ppm |
Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) Analysis
Extractable Organic Fluorine (EOF) and Adsorbable Organic Fluorine (AOF) are not analytical techniques in themselves, but rather sample preparation and fractionation methods used to isolate organic fluorine compounds from a sample matrix prior to analysis, typically by CIC. These methods provide a measure of the total concentration of certain classes of organofluorine compounds.
Extractable Organic Fluorine (EOF):
EOF analysis quantifies the fraction of organically bound fluorine that can be extracted from a solid or liquid sample using a solvent. The process involves extracting the sample with a suitable organic solvent, followed by the analysis of the extract for its fluorine content, usually by CIC. This method is particularly useful for solid matrices like soil, sludge, and sediment. The choice of solvent is critical as it determines the range of organofluorine compounds that will be extracted.
Adsorbable Organic Fluorine (AOF):
AOF analysis is primarily used for aqueous samples and measures the amount of organic fluorine that can be adsorbed onto a solid-phase material, typically granular activated carbon (GAC). The water sample is passed through a column containing the adsorbent, which traps the organofluorine compounds. The adsorbent is then either combusted directly or the adsorbed compounds are eluted with a solvent, and the eluate is analyzed by CIC. The US Environmental Protection Agency (USEPA) has published Draft Method 1621, which utilizes CIC for the determination of AOF in aqueous matrices as a screening method for PFAS.
Research Findings:
EOF analysis has been employed as a screening tool to identify individuals with elevated exposure to PFAS. A study on whole blood samples showed a significantly higher average EOF concentration in a group with known PFAS exposure (234 ng/mL F) compared to a control group (24.8 ng/mL F). In another study, the analysis of a sample showed that the Total Organic Fluorine (TOF) and EOF results were comparable (410 mg F/kg and 390 mg F/kg, respectively), but significantly higher than the sum of targeted PFAS analysis (120 mg/kg), indicating the presence of a substantial amount of unknown organofluorine compounds.
The following table summarizes the key features of EOF and AOF analysis.
| Feature | Extractable Organic Fluorine (EOF) | Adsorbable Organic Fluorine (AOF) |
| Principle | Solvent extraction of organofluorine compounds | Adsorption of organofluorine compounds onto a solid phase |
| Typical Matrix | Solids (soil, sludge), Liquids (blood) | Aqueous samples (water) |
| Methodology | Sample is extracted with a solvent; extract is analyzed. | Sample is passed through an adsorbent; adsorbent or eluate is analyzed. |
| Subsequent Analysis | Combustion Ion Chromatography (CIC) | Combustion Ion Chromatography (CIC) |
Role of 4 Fluorobutan 2 Yl Propanedioic Acid in Advanced Materials and Organic Synthesis
Utilization as a Versatile Synthetic Building Block
The presence of both a dicarboxylic acid moiety and a fluorinated alkyl chain makes (4-Fluorobutan-2-yl)propanedioic acid a highly adaptable building block in organic synthesis. These functional groups provide multiple reaction sites, allowing for its incorporation into a wide array of molecular frameworks.
Precursor for Fluorinated Polymers and Functional Materials
The dicarboxylic acid functionality of this compound enables it to act as a monomer in polymerization reactions. Specifically, it can undergo condensation polymerization with various diols or diamines to produce a new class of fluorinated polyesters and polyamides. The incorporation of the fluorinated side chain into the polymer backbone can significantly enhance the material's properties.
Key enhancements to polymer properties include:
Thermal Stability: The high strength of the carbon-fluorine bond contributes to increased resistance to thermal degradation.
Chemical Resistance: Fluorinated segments are known for their inertness, providing protection against harsh chemical environments.
Hydrophobicity and Oleophobicity: The low surface energy of fluorinated chains leads to materials that repel both water and oils.
Low Refractive Index: The presence of fluorine can lower the refractive index of the polymer, a desirable property for optical applications.
Dielectric Properties: Fluorinated polymers often exhibit low dielectric constants, making them suitable for use in microelectronics.
These tailored properties make the resulting polymers valuable for applications in high-performance coatings, advanced optical films, and specialized membranes.
| Property Enhanced | Consequence of Fluorination | Potential Application |
| Thermal Stability | High C-F bond energy | High-temperature resistant materials |
| Chemical Resistance | Inertness of fluorinated chains | Linings for chemical reactors |
| Hydrophobicity | Low surface energy | Water-repellent coatings |
| Low Refractive Index | Electronic properties of fluorine | Anti-reflective coatings |
| Low Dielectric Constant | Polarity of C-F bond | Insulators in microelectronics |
Intermediate in the Synthesis of Complex Organic Molecules
Beyond polymer science, this compound serves as a crucial intermediate in the synthesis of complex, small organic molecules. The malonic ester-like core can be readily deprotonated and alkylated at the central carbon, allowing for the introduction of additional functional groups. Subsequent decarboxylation can then lead to a variety of fluorinated carboxylic acid derivatives. This synthetic versatility is particularly valuable in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can dramatically alter the biological activity of a molecule by affecting its metabolic stability, lipophilicity, and binding affinity to target proteins.
Applications in Separations Science
The unique combination of a polar dicarboxylic acid head and a fluorinated, less polar tail makes this compound a useful tool in the field of separations science, particularly in chromatography.
As an Ion-Pairing Reagent in Chromatographic Separations
In reversed-phase high-performance liquid chromatography (RP-HPLC), ion-pairing reagents are often used to enhance the retention and separation of ionic or highly polar analytes. While traditional ion-pairing reagents include trifluoroacetic acid (TFA) and heptafluorobutyric acid (HFBA), this compound offers a different structural motif.
The dicarboxylic acid group can interact with positively charged analytes, forming a neutral ion pair. The fluorinated butyl chain of this ion pair then interacts with the nonpolar stationary phase of the chromatography column, leading to increased retention. The specific length and fluorine content of the side chain can be used to fine-tune the selectivity of the separation for different types of analytes. The use of such fluorinated reagents can lead to improved peak shape and resolution for basic compounds, such as peptides and small molecule drugs.
| Reagent Type | Analyte Interaction | Effect on Retention |
| Anionic Ion-Pairing | Forms ion pair with cationic analytes | Increases retention on reversed-phase columns |
| Cationic Ion-Pairing | Forms ion pair with anionic analytes | Increases retention on reversed-phase columns |
Development of Stationary Phases with Fluorinated Moieties
The unique properties of fluorinated compounds have led to the development of specialized stationary phases for HPLC. This compound can be chemically bonded to a solid support, such as silica (B1680970) gel, to create a novel stationary phase. The fluorinated moieties on the surface of this phase can exhibit unique interactions with analytes, leading to different selectivity compared to traditional C18 or phenyl columns. These "fluorous" stationary phases are particularly effective for the separation of fluorinated compounds, as "like attracts like." This can be advantageous in the purification of fluorinated drug candidates or other high-value fluorinated molecules.
Contribution to Green Chemistry Methodologies
The development and application of this compound are also aligned with several principles of green chemistry. The synthesis of this compound can potentially be designed to be more atom-economical and to use less hazardous reagents compared to the production of some other fluorinated compounds.
Furthermore, its use in catalysis and as a recoverable building block is an area of active research. For instance, fluorinated compounds can exhibit high solubility in supercritical carbon dioxide, a green solvent. This property could be exploited for reaction and separation processes, allowing for easier catalyst and product recovery and minimizing the use of volatile organic compounds (VOCs). The development of synthetic routes that utilize this compound in more environmentally benign solvent systems is a key aspect of its contribution to sustainable chemical practices.
Synthesis of Environmentally Benign Fluorinated Compounds
This compound serves as a key precursor in the synthesis of a variety of environmentally benign fluorinated compounds. Its utility stems from the strategic placement of the fluorine atom and the presence of the dicarboxylic acid moiety. The controlled decarboxylation of this compound and its derivatives opens pathways to novel fluorinated molecules with applications in pharmaceuticals, agrochemicals, and advanced materials.
The synthesis of fluorinated compounds often involves the use of harsh reagents and conditions. However, methods utilizing substituted propanedioic acids are being explored as greener alternatives. The general strategy involves the decarboxylation of malonic acid derivatives, which can be achieved under relatively mild conditions. organic-chemistry.orglibretexts.org For instance, the silver-catalyzed decarboxylative fluorination of malonic acid derivatives has been shown to be an effective method for producing gem-difluoroalkanes and α-fluorocarboxylic acids. acs.org This suggests that this compound could be a valuable building block in similar transformations.
Research into the decarboxylative functionalization of malonic acid derivatives highlights the versatility of this approach. By selecting appropriate catalysts and reaction conditions, a range of fluorinated products can be accessed. acs.orgresearchgate.net The presence of the fluorinated alkyl chain in this compound can influence the reactivity and selectivity of these reactions, potentially leading to the formation of unique and valuable fluorinated compounds.
Below is a table summarizing potential environmentally benign fluorinated compounds that could be synthesized from this compound, based on known reactions of analogous malonic acid derivatives.
| Target Compound Class | Synthetic Strategy | Potential Advantages |
| Monofluorinated Alkanes | Decarboxylation | Direct introduction of a fluorinated motif |
| α-Fluoroketones | Acylation followed by decarboxylation | Access to versatile fluorinated building blocks |
| Fluorinated Esters | Esterification and decarboxylation | Creation of fluorinated fine chemicals |
| Fluorinated Heterocycles | Cyclization reactions post-decarboxylation | Synthesis of biologically active compounds |
This table is illustrative and based on the general reactivity of fluorinated malonic acid derivatives.
The development of synthetic routes starting from compounds like this compound is in line with the principles of green chemistry. researchgate.netscispace.com These methods often involve fewer steps, generate less waste, and utilize more benign reagents compared to traditional fluorination techniques.
Role in CO2 Fixation (if applicable to specific synthetic routes)
While direct evidence for the involvement of this compound in CO2 fixation is not currently available in the scientific literature, the chemistry of malonic acid derivatives suggests a potential, albeit indirect, role. The synthesis of malonic acids and their derivatives can, in some instances, involve carboxylation reactions that utilize carbon dioxide as a C1 source.
For example, the synthesis of malonic acid derivatives from CO2, an α,β-unsaturated ester or nitrile, and diethylzinc (B1219324) catalyzed by aluminum porphyrins has been reported. acs.org This demonstrates the feasibility of incorporating CO2 into the malonic acid framework. In principle, a similar strategy could be envisioned for the synthesis of fluorinated malonic acids, thereby representing a method of CO2 fixation.
Furthermore, biological systems offer insights into CO2 fixation pathways that involve dicarboxylic acids. For instance, the biosynthesis of succinic acid, another dicarboxylic acid, can involve the assimilation of CO2. frontiersin.orgnih.gov While this is a biological process, it underscores the thermodynamic feasibility of carboxylation reactions in the formation of dicarboxylic acids.
The potential application of this compound in CO2 fixation would likely be in the context of its synthesis rather than its direct reaction with CO2. If synthetic routes to this compound can be developed that utilize CO2 as a raw material, it would contribute to the broader goal of carbon capture and utilization. Research in this area is ongoing, with a focus on developing catalytic systems that can efficiently mediate the carboxylation of organic substrates. mdpi.com
It is important to note that this application remains speculative for this compound itself, pending further research and development of relevant synthetic methodologies.
Future Directions in Research on 4 Fluorobutan 2 Yl Propanedioic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of (4-Fluorobutan-2-yl)propanedioic acid presents a foundational challenge and a significant opportunity for innovation in synthetic methodology. Future research will likely focus on developing efficient, stereocontrolled, and environmentally benign routes to this target molecule.
One promising approach involves the asymmetric alkylation of a propanedioic acid equivalent with a suitable 4-fluorobutan-2-yl electrophile. Key to this strategy will be the development of chiral auxiliaries or catalysts that can effectively control the stereochemistry at the newly formed C-C bond. Researchers may explore phase-transfer catalysis or organocatalysis to achieve high enantioselectivity under mild conditions. mdpi.comnih.gov
Alternatively, a convergent strategy could involve the synthesis of a chiral 4-fluorobutan-2-yl nucleophile, which could then be reacted with a suitable three-carbon electrophile. This approach would necessitate the development of efficient methods for the stereoselective synthesis of the fluorinated building block. Enzymatic resolutions or asymmetric fluorination techniques could prove valuable in this context. nih.govchimia.ch
A key consideration in all synthetic designs will be sustainability. The use of greener solvents, atom-economical reactions, and catalysts that can be recycled will be paramount. sciencedaily.comnih.gov The development of flow chemistry processes could also offer advantages in terms of safety, scalability, and efficiency for the synthesis of this and related fluorinated compounds. sciencedaily.com
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Key Transformation | Potential Advantages | Key Challenges |
| Asymmetric Alkylation | Stereoselective C-C bond formation | Direct access to the target structure | Control of stereochemistry, availability of chiral catalysts |
| Convergent Synthesis | Coupling of pre-synthesized fragments | Modular approach, independent synthesis of chiral centers | Synthesis of the chiral fluorinated building block |
| Biocatalytic Approach | Enzymatic resolution or desymmetrization | High stereoselectivity, mild reaction conditions | Enzyme stability and substrate scope |
Exploration of New Chemical Transformations and Derivatizations
Once efficient synthetic routes are established, research will naturally progress to exploring the chemical reactivity and potential for derivatization of this compound. The presence of multiple functional groups—a carboxylic acid and a fluorine atom—provides a rich platform for a variety of chemical transformations.
Decarboxylation reactions could lead to the formation of novel fluorinated butanoic acid derivatives, which may exhibit interesting biological activities. researchgate.netcdnsciencepub.comnih.gov The conditions for selective mono- or di-decarboxylation will need to be carefully investigated. Furthermore, the carboxylic acid groups can be converted into a wide range of other functional groups, such as esters, amides, and acid chlorides, opening up avenues for the synthesis of diverse libraries of compounds for screening in various applications. google.com
The carbon-fluorine bond, while generally robust, can also participate in specific chemical transformations. acs.org Future studies may explore C-F activation strategies to introduce other functional groups at the fluorinated position, further expanding the chemical space accessible from this starting material.
Advanced Stereochemical Control and Characterization
The stereochemistry of this compound is a critical aspect that will require thorough investigation. The molecule possesses at least two stereocenters, leading to the possibility of multiple diastereomers and enantiomers. Future research will need to focus on methods for the selective synthesis of each stereoisomer and the development of robust analytical techniques for their characterization.
Advanced chromatographic techniques, such as chiral high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC), will be essential for the separation and purification of the different stereoisomers. Spectroscopic methods, including nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents and vibrational circular dichroism (VCD), will be crucial for determining the absolute configuration of each isomer. nih.gov
Understanding the influence of the fluorine atom on the conformational preferences of the molecule will also be a key area of research. beilstein-journals.org The gauche effect between the fluorine atom and adjacent functional groups could play a significant role in dictating the three-dimensional structure and, consequently, the biological or material properties of the compound.
Deeper Mechanistic Understanding through Integrated Computational and Experimental Studies
A synergistic approach combining computational modeling and experimental studies will be vital for gaining a deep mechanistic understanding of the synthesis and reactivity of this compound.
Density functional theory (DFT) calculations can be employed to model reaction pathways, predict the stability of intermediates and transition states, and rationalize the observed stereoselectivity in synthetic reactions. clemson.edunih.gov These computational insights can guide the design of new catalysts and reaction conditions to improve efficiency and selectivity.
Experimental mechanistic studies, such as kinetic analysis, isotope labeling experiments, and in-situ reaction monitoring, will provide crucial data to validate and refine the computational models. This integrated approach will not only accelerate the development of synthetic methods but also contribute to a more fundamental understanding of the role of fluorine in influencing reaction mechanisms. emerginginvestigators.orgacs.org
Expanding Applications in Emerging Fields of Material Science and Catalysis
The unique properties imparted by the fluorine atom suggest that this compound and its derivatives could find applications in various emerging fields.
In material science, the incorporation of this fluorinated building block into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. nih.govresearchgate.netman.ac.uk For instance, polyesters or polyamides derived from this diacid could exhibit interesting liquid crystalline or gas-permeable properties. The presence of the fluorine atom could also be exploited in the design of advanced functional materials for applications in electronics or optics. researchgate.netacs.org
In the field of catalysis, chiral derivatives of this compound could serve as novel ligands for asymmetric metal catalysis or as organocatalysts themselves. The electronic effects of the fluorine atom could modulate the catalytic activity and selectivity of these systems. wikipedia.org The development of new catalysts based on this scaffold could enable novel and challenging chemical transformations.
Q & A
Q. What are the optimal synthetic routes for (4-Fluorobutan-2-yl)propanedioic acid, and how does fluorination impact reaction efficiency?
Methodological Answer: The synthesis typically involves introducing the fluorinated butyl group via nucleophilic substitution or radical fluorination. For example, fluorination of a pre-functionalized butanol intermediate using diethylaminosulfur trifluoride (DAST) or XtalFluor-E can yield the 4-fluorobutan-2-yl moiety. Reaction efficiency is influenced by solvent polarity (e.g., dichloromethane or DMF) and temperature control (0–25°C) to minimize side reactions like defluorination . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity. Fluorination increases steric hindrance and electron-withdrawing effects, which may slow esterification or condensation steps compared to non-fluorinated analogs .
Q. How is this compound characterized to confirm structural integrity and purity?
Methodological Answer: Standard characterization includes:
- NMR Spectroscopy : NMR (δ ~ -200 ppm for CF groups) and NMR (splitting patterns for the fluorinated butyl chain).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M-H] at m/z 207.05).
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) to assess purity (>95%) and quantify trace impurities .
Advanced Research Questions
Q. How does the fluorinated butyl group influence the compound’s reactivity in enzymatic assays, such as succinate dehydrogenase inhibition?
Methodological Answer: The 4-fluorobutan-2-yl group enhances binding affinity to enzymes like succinate dehydrogenase due to fluorine’s electronegativity and hydrophobic effects. Competitive inhibition assays (e.g., spectrophotometric monitoring of fumarate formation at 600 nm) show reduced and unchanged in the presence of the compound. Fluorination may alter the compound’s pKa (propanedioic acid moiety: ~2.8), affecting ionization states and enzyme-substrate interactions under physiological pH .
Q. How can researchers resolve contradictory data on the compound’s metabolic stability in plant vs. mammalian systems?
Methodological Answer: Discrepancies arise from differences in β-oxidation pathways. In plants (e.g., bottle gourds), propanedioic acid derivatives accumulate due to slower degradation, as shown via GC-MS metabolomics (e.g., higher relative content in bitter cultivars vs. sweet) . In mammalian systems, LC-MS/MS studies with liver microsomes reveal rapid degradation via CYP450 enzymes. To reconcile data, use isotopic labeling (e.g., -propanedioic acid) to track metabolic flux and compare degradation rates across models .
Experimental Design and Data Analysis
Q. What experimental controls are critical when assessing the compound’s environmental persistence?
Methodological Answer:
- Abiotic Controls : Include dark controls (to exclude photolysis) and sterile aqueous solutions (pH 7.4) to isolate hydrolysis effects.
- Biotic Controls : Use soil or water samples autoclaved to eliminate microbial activity. Monitor degradation via LC-UV or NMR over 14–28 days. Compare half-lives () in biotic vs. abiotic conditions to differentiate microbial vs. chemical breakdown .
Q. How can computational modeling predict the compound’s ecotoxicological impact?
Methodological Answer: Use QSAR (Quantitative Structure-Activity Relationship) models with descriptors like logP (lipophilicity) and topological polar surface area (TPSA). Tools such as EPI Suite estimate bioaccumulation potential (BCF >500 suggests high risk). Molecular docking (e.g., AutoDock Vina) predicts interactions with aquatic organisms’ enzymes (e.g., acetylcholinesterase in fish), validated by in vitro assays .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the compound’s antibacterial activity?
Methodological Answer: Variability arises from differences in bacterial strains (Gram-positive vs. Gram-negative) and assay conditions. For example, MIC (Minimum Inhibitory Concentration) values may differ due to:
- Membrane Permeability : Fluorinated analogs exhibit enhanced penetration in Gram-negative bacteria (e.g., E. coli) due to LPS disruption.
- Efflux Pump Activity : Use efflux pump inhibitors (e.g., PAβN) to distinguish intrinsic resistance. Standardize protocols using CLSI guidelines and confirm results with time-kill assays .
Advanced Analytical Techniques
Q. How can chiral chromatography resolve stereoisomers of this compound?
Methodological Answer: Use chiral stationary phases (e.g., Chiralpak IG-3) with hexane/isopropanol (90:10) mobile phase. Detect enantiomers via circular dichroism (CD) or polarimetry. Retention times and peak areas quantify enantiomeric excess (ee >98% for high-purity samples) .
Metabolic Pathway Elucidation
Q. What isotopic tracing methods identify the compound’s role in the TCA cycle?
Methodological Answer: Feed -labeled this compound to cell cultures (e.g., HeLa or Arabidopsis). Analyze incorporation into TCA intermediates (e.g., citrate, α-ketoglutarate) via GC-MS or NMR. Compare flux profiles with malonic acid controls to map competitive inhibition dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
